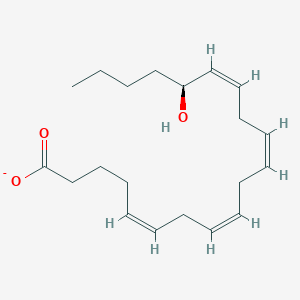![molecular formula C42H78NO8P B1265273 [(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 203393-39-9](/img/structure/B1265273.png)
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is a type of phosphatidylcholine, which is a class of glycerophospholipids. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism. This specific compound consists of a palmitic acid (16:0) and a linolenic acid (18:3) with cis double bonds at positions 6, 9, and 12.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” typically involves the esterification of glycerol with palmitic acid and linolenic acid. The reaction is catalyzed by enzymes such as phospholipase D or chemical catalysts like dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmospheres to prevent oxidation of the unsaturated fatty acids.
Industrial Production Methods
Industrial production of phosphatidylcholines, including “this compound,” often involves extraction from natural sources such as egg yolk or soybeans. The extracted lipids are then purified using techniques like chromatography. Enzymatic methods are also employed to achieve specific fatty acid compositions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The linolenic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: Phosphatidylcholines can be hydrolyzed by phospholipases, resulting in the formation of lysophosphatidylcholine and free fatty acids.
Transesterification: This reaction can occur in the presence of alcohols and catalysts, leading to the exchange of fatty acid chains.
Common Reagents and Conditions
Oxidation: Oxygen or reactive oxygen species (ROS) in the presence of metal catalysts.
Hydrolysis: Phospholipase enzymes under physiological conditions.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Transesterification: Modified phosphatidylcholines with different fatty acid chains.
Scientific Research Applications
Chemistry
In chemistry, “[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is used as a model compound to study lipid oxidation and membrane dynamics. It is also employed in the synthesis of liposomes for drug delivery systems.
Biology
In biological research, this compound is used to investigate the role of phosphatidylcholines in cell membrane structure and function. It is also studied for its involvement in cellular signaling pathways.
Medicine
In medicine, “this compound” is explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties. It is also used in the formulation of lipid-based drug delivery systems.
Industry
In the industrial sector, this compound is utilized in the production of cosmetics and nutraceuticals due to its beneficial effects on skin health and metabolism.
Mechanism of Action
The mechanism of action of “[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The linolenic acid moiety can be metabolized into bioactive lipid mediators that participate in signaling pathways. These mediators can modulate inflammation, oxidative stress, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
PC(160/181(9Z)): Contains a monounsaturated fatty acid (oleic acid) instead of linolenic acid.
PC(160/182(9Z,12Z)): Contains a diunsaturated fatty acid (linoleic acid) instead of linolenic acid.
PC(180/183(6Z,9Z,12Z)): Contains stearic acid (18:0) instead of palmitic acid.
Uniqueness
“[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is unique due to the presence of linolenic acid, which has three cis double bonds. This structure imparts distinct biophysical properties to the compound, such as increased membrane fluidity and susceptibility to oxidation. These characteristics make it particularly valuable in studies related to lipid oxidation and membrane dynamics.
Properties
CAS No. |
203393-39-9 |
|---|---|
Molecular Formula |
C42H78NO8P |
Molecular Weight |
756 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,25,27,40H,6-13,15,17-19,22-24,26,28-39H2,1-5H3/b16-14-,21-20-,27-25-/t40-/m1/s1 |
InChI Key |
CNNSEHUKQJCGTE-UPPWDXJYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide](/img/structure/B1265191.png)
![beta-Decaethylcalix[5]furan](/img/structure/B1265198.png)
![(2E,6S,8Z,10E,12S,14S,15R)-3-hexyl-12,14-dihydroxy-15-methyl-6-[(1S,2R,3S,4S,5E,7E)-1,2,4-trihydroxy-3,5,7-trimethyl-nona-5,7-dienyl]-5-oxa-17-thia-19-azabicyclo[14.2.1]nonadeca-1(18),2,8,10,16(19)-pentaen-4-one](/img/structure/B1265199.png)

![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)




![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)
![[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1265213.png)
